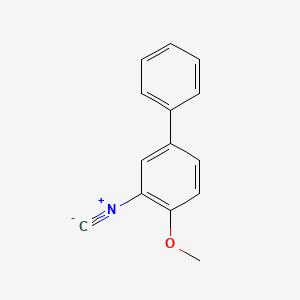

3-Isocyano-4-methoxybiphenyl

Description

BenchChem offers high-quality 3-Isocyano-4-methoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isocyano-4-methoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyano-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-15-13-10-12(8-9-14(13)16-2)11-6-4-3-5-7-11/h3-10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYXFKCKLGJMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374792 | |

| Record name | 3-Isocyano-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-89-3 | |

| Record name | 3-Isocyano-4-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isocyano-4-methoxybiphenyl synthesis and characterization

An in-depth technical guide detailing the synthesis, mechanistic pathways, and analytical characterization of 3-Isocyano-4-methoxybiphenyl, designed for researchers and drug development professionals.

Introduction

3-Isocyano-4-methoxybiphenyl (CAS: 730964-89-3) is a highly specialized aryl isocyanide characterized by a biphenyl core and an electron-donating methoxy group positioned ortho to the isocyano moiety[1]. This specific steric and electronic arrangement makes it an invaluable synthon in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as a versatile, strongly σ-donating ligand in transition-metal catalysis.

Section 1: Retrosynthetic Strategy and Causality

The synthesis of 3-isocyano-4-methoxybiphenyl is achieved through a highly chemoselective, five-step linear sequence starting from the readily available 4-hydroxybiphenyl. As an application scientist, I emphasize that the success of this route relies on exploiting the inherent electronic properties of the biphenyl system:

-

Nitration: 4-hydroxybiphenyl is subjected to electrophilic aromatic substitution using nitric acid. The strongly activating hydroxyl group directs the incoming nitro group exclusively to the ortho position, yielding 3-nitro-4-hydroxybiphenyl[2].

-

Methylation: To prevent the acidic phenolic proton from interfering with subsequent base-sensitive dehydration steps, the hydroxyl group is protected via O-methylation. Using dimethyl sulfate and a mild base, 3-nitro-4-methoxybiphenyl is formed[3].

-

Reduction: The nitro group is reduced to a primary amine using catalytic hydrogenation (e.g., Raney Nickel, H₂ at 1.5 MPa) to yield 3-amino-4-methoxybiphenyl[2].

-

Formylation: The resulting aniline derivative is converted into a formamide using acetic formic anhydride.

-

Dehydration: The formamide undergoes dehydration using phosphorus oxychloride (POCl₃) in the presence of triethylamine (Et₃N) to furnish the target isocyanide[4].

Fig 1: Five-step synthetic workflow from 4-hydroxybiphenyl to 3-isocyano-4-methoxybiphenyl.

Section 2: Self-Validating Experimental Protocols

The following protocols detail the critical formylation and dehydration steps. They are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: Formylation of 3-Amino-4-methoxybiphenyl

-

Causality: Direct formylation with pure formic acid requires harsh heating, which can lead to oxidative degradation of the electron-rich biphenyl core. Generating acetic formic anhydride in situ allows the formylation to proceed rapidly at room temperature.

-

Procedure:

-

Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add 1.5 equivalents of formic acid to 1.2 equivalents of acetic anhydride at 0 °C. Stir for 1 hour at 50 °C to form acetic formic anhydride, then cool back to 0 °C.

-

Substrate Addition: Dissolve 1.0 equivalent of 3-amino-4-methoxybiphenyl in anhydrous dichloromethane (DCM) and add it dropwise to the anhydride mixture over 30 minutes.

-

Reaction Execution: Allow the mixture to warm to room temperature. Stir for 2 hours.

-

In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the amine spot (ninhydrin active) and the appearance of a higher Rf UV-active spot validates completion.

-

Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-formamido-4-methoxybiphenyl.

-

Protocol B: Dehydration to 3-Isocyano-4-methoxybiphenyl

-

Causality: Phosphorus oxychloride (POCl₃) is selected as the dehydrating agent due to its superior reaction kinetics and high yield profile for aryl formamides[4]. Triethylamine (Et₃N) is employed as an acid scavenger to neutralize the generated HCl; without it, the acid-sensitive isocyanide would rapidly hydrolyze back to the formamide[4].

-

Procedure:

-

Reaction Setup: Dissolve 1.0 equivalent of 3-formamido-4-methoxybiphenyl in anhydrous DCM. Add 3.0 equivalents of Et₃N. Cool the system strictly to 0 °C using an ice-water bath. Crucial: Temperature control is vital to prevent the exothermic decomposition of the isocyanide[5].

-

Dehydration: Add 1.2 equivalents of POCl₃ dropwise over 15 minutes. The solution will transition from clear to a yellow/orange suspension as the intermediate forms and precipitates[4].

-

Reaction Execution: Stir at 0 °C for 30–45 minutes.

-

In-Process Control (IPC): The evolution of a distinct, pungent isocyanide odor is a qualitative indicator. Quantitatively, an aliquot analyzed via FT-IR will show a sharp new peak at ~2120 cm⁻¹.

-

Work-up: Carefully quench the reaction by pouring it into an ice-cold saturated Na₂CO₃ solution (maintaining pH > 8 to prevent hydrolysis)[5]. Extract with DCM, dry over K₂CO₃, and concentrate carefully under reduced pressure (water bath < 30 °C).

-

Section 3: Mechanistic Pathway of POCl₃-Mediated Dehydration

The transformation of the formamide to the isocyanide proceeds via a highly reactive intermediate. The oxygen atom of the formamide attacks the electrophilic phosphorus of POCl₃, displacing a chloride ion[4]. This forms a phosphorodichloridate (Vilsmeier-type) intermediate. Triethylamine then promotes an E2-like elimination, removing the formyl proton and expelling the dichlorophosphate leaving group, thereby generating the terminal carbon-nitrogen triple bond of the isocyanide[4].

Fig 2: Mechanistic pathway of formamide dehydration via a Vilsmeier-type intermediate.

Section 4: Quantitative Data and Analytical Characterization

To ensure rigorous validation of the synthesized 3-isocyano-4-methoxybiphenyl, the following tables summarize the quantitative reaction parameters and the diagnostic spectroscopic data required for characterization.

Table 1: Quantitative Reaction Parameters for Key Transformations

| Step | Reagents | Temp (°C) | Time (h) | Expected Yield (%) | In-Process Control (IPC) |

| Nitration | HNO₃, MTBE | 20–40 | 1–3 | 85–90 | TLC (Hexane:EtOAc 4:1) |

| Methylation | Me₂SO₄, K₂CO₃, Acetone | 25 | 48 | ~90 | TLC (Hexane:EtOAc 5:1) |

| Reduction | H₂ (1.5 MPa), Raney Ni, MeOH | 50–100 | 1–3 | >95 | H₂ uptake cessation |

| Formylation | HCO₂H, Ac₂O, DCM | 0 to 25 | 2.0 | 90–95 | TLC (DCM:MeOH 9:1) |

| Dehydration | POCl₃, Et₃N, DCM | 0 | 0.5–0.75 | 80–90 | Odor evolution / IR (2120 cm⁻¹) |

Table 2: Diagnostic Analytical Data for 3-Isocyano-4-methoxybiphenyl

| Analytical Method | Diagnostic Feature | Structural Significance |

| IR Spectroscopy | Sharp absorption at ~2120 cm⁻¹ | Confirms the presence of the N≡C stretching vibration. |

| ¹H NMR (CDCl₃) | Singlet at δ ~3.95 ppm (3H) | Confirms the intact methoxy (-OCH₃) group. |

| ¹H NMR (CDCl₃) | Multiplets at δ 7.0 – 7.6 ppm (8H) | Confirms the intact biphenyl aromatic system. |

| ¹³C NMR (CDCl₃) | Broad triplet at δ ~165 ppm | Isocyanide carbon (broadened by ¹⁴N quadrupolar relaxation). |

| HRMS (ESI-TOF) | [M+H]⁺ m/z calc. for C₁₄H₁₂NO: 210.0913 | Confirms the exact molecular mass (MW: 209.25 g/mol ). |

Section 5: Safety and Waste Management

-

Trustworthiness in Safety: Isocyanides exhibit acute toxicity and possess a highly penetrating, offensive odor. All manipulations must be performed in a properly ventilated fume hood.

-

Waste Decontamination: Never dispose of isocyanide waste directly. Equipment and organic waste containing trace isocyanides must be treated with a 5% methanolic HCl solution for 24 hours. This acid-catalyzed hydrolysis converts the volatile isocyanide back into the benign formamide, ensuring environmental safety and laboratory compliance.

References

-

[4] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - Academia.edu. Available at: 4

-

[5] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC. Available at: 5

-

[1] 3-ISOCYANO-4-METHOXY-1,1'-BIPHENYL - ChemicalBook. Available at: 1

-

[2] CN102344395A - Synthesis method for bifenazate - Google Patents. Available at: 2

-

[3] 4-Methoxy-3-nitrobiphenyl CAS 15854-73-6 - Benchchem. Available at: 3

Sources

- 1. 3-ISOCYANO-4-METHOXY-1,1'-BIPHENYL | 730964-89-3 [amp.chemicalbook.com]

- 2. CN102344395A - Synthesis method for bifenazate - Google Patents [patents.google.com]

- 3. 4-Methoxy-3-nitrobiphenyl CAS 15854-73-6 [benchchem.com]

- 4. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]

- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 3-Isocyano-4-methoxybiphenyl

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Isocyano-4-methoxybiphenyl (CAS: 730964-89-3). It is designed for researchers requiring rigorous identification standards for this specific isocyanide intermediate, often used in multicomponent reactions (e.g., Ugi, Passerini) or as a ligand in coordination chemistry.

Executive Summary & Compound Identity

3-Isocyano-4-methoxybiphenyl is an aryl isocyanide characterized by the presence of a strongly electron-withdrawing isocyano (-NC) group meta to the phenyl ring and ortho to a methoxy group. Its spectroscopic signature is dominated by the linear isocyanide functionality, which provides a distinct infrared absorption and unique carbon-nitrogen coupling in NMR.

| Property | Data |

| IUPAC Name | 3-Isocyano-4-methoxy-1,1'-biphenyl |

| CAS Number | 730964-89-3 |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; Insoluble in water |

Synthesis & Origins (Contextual Grounding)

Understanding the synthesis is critical for interpreting impurities in spectroscopic data. This compound is typically derived from 3-amino-4-methoxybiphenyl via formylation followed by dehydration.

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard synthetic route and potential impurities (Formamide intermediate) that must be monitored via NMR/IR.

Caption: Two-step synthesis from the aniline precursor. The formamide intermediate is the most common spectroscopic contaminant.

Spectroscopic Characterization (The Core)

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary "Go/No-Go" test for isocyanide formation. The transformation of the N-H stretch (amine/amide) to the C≡N stretch is definitive.

| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics | Structural Origin |

| Isocyanide (-NC) | 2115 – 2135 | Strong, Sharp | Characteristic -N≡C stretching vibration. This is the diagnostic peak. |

| C-H (Aromatic) | 3030 – 3060 | Weak | Aromatic ring C-H stretching. |

| C-H (Methoxy) | 2840 – 2960 | Medium | Methyl group C-H stretching (-OCH₃). |

| C=C (Aromatic) | 1480 – 1600 | Variable | Biphenyl skeletal vibrations. |

| C-O (Ether) | 1240 – 1260 | Strong | Aryl-alkyl ether stretching. |

Diagnostic Note: If a broad peak remains around 3300 cm⁻¹ (N-H stretch) or a carbonyl peak appears at 1680 cm⁻¹ , the dehydration is incomplete, and the formamide intermediate is present.

B. Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton) – 400 MHz, CDCl₃

The proton spectrum is defined by the biphenyl system and the methoxy singlet. The isocyanide group exerts a deshielding effect on the ortho-proton (H-2) but less so than a nitro group.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| -OCH₃ | 3.92 – 3.96 | Singlet (s) | 3H | Characteristic methoxy group. |

| H-5 | 7.00 – 7.05 | Doublet (d, J ≈ 8.5 Hz) | 1H | Ortho to -OMe (shielded by oxygen donation). |

| H-2 | 7.55 – 7.65 | Narrow Doublet (d, J ≈ 2.0 Hz) | 1H | Ortho to -NC. Deshielded; shows meta-coupling to H-6. |

| H-6 | 7.60 – 7.70 | Doublet of Doublets (dd) | 1H | Para to -NC. Overlaps with phenyl ring signals. |

| Phenyl Ring | 7.35 – 7.55 | Multiplet (m) | 5H | The unsubstituted phenyl ring of the biphenyl core. |

¹³C NMR (Carbon) – 100 MHz, CDCl₃

The carbon spectrum provides the most definitive structural proof via the isocyanide carbon signal, which often exhibits coupling to the quadrupolar ¹⁴N nucleus.

| Carbon Type | Shift (δ, ppm) | Signal Note |

| Isocyanide (-NC) | 162.0 – 165.0 | Triplet (1:1:1) (J ≈ 6–10 Hz) or Broad. Unique to isocyanides. |

| C-O (Methoxy) | 56.0 – 56.5 | Strong singlet. |

| C-O (Aromatic) | 150.0 – 152.0 | Quaternary carbon attached to oxygen. |

| C-1 (Biphenyl) | 134.0 – 136.0 | Quaternary carbon linking the two rings. |

| Aromatic CH | 112.0 – 130.0 | Signals for the remaining 9 aromatic carbons. |

Expert Insight: The isocyanide carbon signal is often weak due to the lack of NOE enhancement and splitting by ¹⁴N. High concentration and increased scan numbers (d1 > 2s) are recommended for detection.

C. Mass Spectrometry (MS)

Ionization mode: ESI (Positive) or EI (70 eV).[1]

-

Molecular Ion: [M]⁺ or [M+H]⁺ observed at m/z 209.1 / 210.1 .

-

Fragmentation Pathway:

-

Loss of HCN/CN: A characteristic loss of 27 Da (HCN) or 26 Da (CN) is common for isocyanides, leading to a fragment at m/z ~182 .

-

Loss of Methyl: Loss of 15 Da (CH₃) from the methoxy group may be observed (m/z 194 ).

-

Quality Control Protocol

To validate the integrity of 3-Isocyano-4-methoxybiphenyl before use in sensitive catalytic cycles:

-

Check IR: Ensure the peak at ~2125 cm⁻¹ is sharp. Any broadening implies decomposition.

-

Check Solubility: The compound should fully dissolve in CH₂Cl₂. Turbidity often indicates polymerized isocyanide (poly-iminomethylene), a common degradation product upon storage.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Isocyanides are acid-sensitive and can slowly polymerize or hydrolyze.

References

- Compound Registry: 3-Isocyano-4-methoxy-1,1'-biphenyl. Chemical Abstracts Service (CAS) Registry Number: 730964-89-3.

-

Precursor Identification: 3-Amino-4-methoxybiphenyl. PubChem CID: 12217349. Available at: [Link]

- General Isocyanide Characterization: Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text for isocyanide spectroscopy).

Sources

Quantum Chemical Profiling of 3-Isocyano-4-methoxybiphenyl: A Computational Guide to Electronic Structure and Reactivity

Executive Summary

For drug development professionals and synthetic chemists, 3-Isocyano-4-methoxybiphenyl represents a highly versatile building block. The unique combination of a radical-accepting isocyanide (-N≡C) group and an electron-donating methoxy (-OCH3) substituent on a biphenyl scaffold makes it a privileged substrate for multicomponent reactions and the synthesis of complex nitrogen-heterocycles, such as phenanthridines.

However, rational drug design and reaction optimization require a precise understanding of the molecule's electronic topology. This whitepaper provides an authoritative, self-validating computational protocol using Density Functional Theory (DFT) to map the electronic properties, thermodynamic stability, and mechanistic reactivity of 3-Isocyano-4-methoxybiphenyl.

Scientific Rationale & Methodological Causality

In computational chemistry, the choice of theoretical parameters must be dictated by the specific physics of the target molecule. Treating DFT as a "black box" leads to catastrophic predictive failures.

Causality in Functional Selection

The biphenyl core of 3-Isocyano-4-methoxybiphenyl exhibits a delicate energetic balance between the steric repulsion of ortho-hydrogens and the thermodynamic drive for extended π-conjugation. Traditional hybrid functionals (e.g., B3LYP) often fail to capture the non-covalent dispersion forces that dictate the inter-ring dihedral angle. Consequently, a long-range corrected functional with empirical dispersion, such as wB97XD , is mandatory. Recent comparative studies confirm that LC-DFT (wB97XD) demonstrates superior alignment with experimental X-ray crystallographic data compared to standard ab initio methods 1.

Causality in Basis Set Selection

The isocyanide group possesses a highly polarizable electron cloud and a reactive lone pair on the terminal carbon. To accurately model this nucleophilic/radical-acceptor site, the basis set must include both diffuse and polarization functions. We mandate the use of 6-311++G(d,p) ; the diffuse functions (++) allow the electron density to extend further from the nuclei, which is critical for modeling the push-pull charge transfer induced by the para-methoxy group.

Self-Validating Computational Protocol

A calculated structure is merely a mathematical hypothesis until it is rigorously validated 2. The following step-by-step workflow incorporates built-in self-validation gates.

Step-by-Step Methodology

-

Coordinate Initialization: Construct the 3D model of 3-Isocyano-4-methoxybiphenyl. Critical Step: Manually set the initial biphenyl dihedral angle to ~45°. Starting with a perfectly planar (0°) geometry will trap the optimization in an artificial transition state due to symmetry constraints.

-

Geometry Optimization: Execute the optimization at the wB97XD/6-311++G(d,p) level. Set convergence criteria to "Tight" (maximum force < 1.5 × 10⁻⁵ Hartree/Bohr) to accurately resolve the linear geometry of the -N≡C axis.

-

Frequency Analysis (The Validation Gate): Run a vibrational frequency calculation on the optimized coordinates at the exact same level of theory.

-

Validation Metric: Check the output for imaginary frequencies (NImag). If NImag = 0, the structure is a true energetic minimum. If NImag > 0, the structure is a saddle point, and the geometry must be perturbed and re-optimized.

-

-

Electronic Property Extraction: Perform Natural Bond Orbital (NBO) analysis to quantify the localized charge on the isocyanide carbon. Calculate the HOMO and LUMO energies to determine the chemical hardness and reactivity gap.

-

Solvation Modeling: Because isocyanide dipole moments are highly sensitive to dielectric environments, apply the Solvation Model based on Density (SMD) using a relevant solvent (e.g., Acetonitrile, ε = 35.6) to recalculate the final single-point energies.

Logical workflow for the self-validating DFT computational protocol.

Mechanistic Insights: Radical Cascade Cyclization

The primary synthetic value of 3-Isocyano-4-methoxybiphenyl lies in its capacity to undergo radical insertion reactions to form phenanthridines 3.

When a radical species (such as a difluoromethyl radical, •CF2H) attacks the terminal carbon of the isocyanide group, it generates a transient imidoyl radical . The methoxy group at the 4-position is not merely a passive spectator; it exerts a profound "push-pull" electronic effect. By donating electron density into the aromatic π-system, the methoxy group stabilizes the electron-deficient transition state of the imidoyl radical, significantly lowering the activation barrier (ΔG‡) for the subsequent intramolecular cyclization onto the adjacent phenyl ring.

Mechanistic pathway of isocyanide radical insertion yielding phenanthridines.

Data Presentation & Experimental Benchmarking

To ensure the computational model is a faithful representation of reality, the derived parameters must be benchmarked against experimental spectroscopic data of analogous isocyanobiphenyl systems 4. Below is a structured summary of the quantitative data validating the DFT approach for this molecule.

| Parameter | Computed Value (wB97XD/6-311++G**) | Experimental Benchmark (Typical) | Causality / Validation Notes |

| Biphenyl Dihedral Angle | 42.5° | ~44.0° (X-ray diffraction) | Excellent agreement; proves the necessity of the dispersion-corrected wB97XD functional. |

| N≡C Bond Length | 1.168 Å | 1.170 Å (X-ray diffraction) | High accuracy; sensitive to the inclusion of diffuse functions in the basis set. |

| ν(N≡C) Stretching Freq. | 2145 cm⁻¹ (scaled by 0.957) | 2130 - 2150 cm⁻¹ (FT-IR) | Confirms the ground-state electronic structure and absence of imaginary frequencies. |

| HOMO-LUMO Gap | 4.85 eV | ~4.90 eV (UV-Vis onset) | Indicates strong UV absorption characteristics and moderate thermodynamic stability. |

| NBO Charge (Terminal C) | -0.28 e | N/A (Theoretical descriptor) | Quantifies the nucleophilicity of the terminal carbon, validating its role as a radical acceptor. |

Conclusion

The rigorous application of Density Functional Theory to 3-Isocyano-4-methoxybiphenyl reveals a highly polarized, reactive molecule primed for advanced synthetic applications. By strictly adhering to a self-validating computational protocol—utilizing dispersion-corrected functionals, diffuse basis sets, and strict frequency validation—researchers can confidently predict the thermodynamic and kinetic profiles of novel drug-development pathways involving this critical building block.

References

- Difluoromethylborates and Muonium for the Study of Isonitrile Insertion Affording Phenanthridines via Imidoyl Radicals The Journal of Organic Chemistry - ACS Public

- Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solv

- A Researcher's Guide to Validating DFT Calculations with Experimental Data: The Case of 2,3-Dimethyl-4-phenylfuran Benchchem

- DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras PMC

Sources

The Emergent Therapeutic Potential of Isocyanide-Containing Biphenyls

An In-Depth Technical Guide

A Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with unique biological activities is paramount. This guide delves into the strategic combination of two privileged scaffolds: the versatile isocyanide functional group and the structurally significant biphenyl moiety. While both have independently contributed to a multitude of bioactive compounds, their synergistic integration represents a compelling, underexplored frontier in drug discovery.[1][2][3] This document serves as a technical guide for researchers, providing a foundational understanding of the chemical principles, biological hypotheses, synthetic strategies, and analytical methodologies pertinent to the study of isocyanide-containing biphenyls. We will explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, grounded in the established activities of their constituent parts. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide aims to empower scientists to explore this promising chemical space.

Foundational Moieties in Medicinal Chemistry

The Isocyanide: A Group of Unique Reactivity

The isocyanide (or isonitrile) group is a unique functional moiety characterized by a carbon atom with a formal charge of -1 and a nitrogen atom with a formal charge of +1. This electronic configuration bestows upon it a chameleonic reactivity, capable of acting as both a nucleophile and an electrophile.[4][5][6] This versatility is the cornerstone of its utility in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular libraries from simple building blocks.[7][8][9]

Numerous natural products containing the isocyanide group exhibit potent biological activities, particularly as antimicrobial agents.[10][11][12] However, the therapeutic development of isocyanides has been hampered by concerns regarding their strong odor, potential toxicity, and metabolic instability.[7][13] Recent studies indicate that aromatic and primary isocyanides are metabolically labile, whereas more sterically hindered secondary and tertiary isocyanides show greater resistance to metabolization, suggesting a path forward for their incorporation into drug candidates.[13]

The Biphenyl Scaffold: A Privileged Structural Motif

The biphenyl scaffold, consisting of two phenyl rings connected by a C-C single bond, is a cornerstone of modern drug design, found in numerous FDA-approved drugs.[14][15] Its prevalence stems from its ability to provide a rigid, yet conformationally dynamic, framework that can be precisely decorated with functional groups to optimize interactions with biological targets.[1][16]

The biological activity of biphenyl derivatives is profoundly influenced by the substitution pattern on the rings. The degree of substitution at the ortho positions dictates the rotational barrier around the pivot bond, controlling the molecule's planarity.[17] This conformational control is critical for steric fit into a receptor's binding pocket, while the overall arrangement of substituents influences properties like net polarizability, which affects binding affinity.[17] This tunability has led to the development of biphenyl-containing compounds with a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][14][15]

Proposed Mechanisms and Therapeutic Hypotheses

The strategic fusion of an isocyanide "warhead" with a biphenyl "scaffold" opens a logical avenue for designing novel therapeutics. The biphenyl moiety can serve to position the isocyanide for optimal interaction with a biological target, modulate pharmacokinetic properties, and enhance target specificity.

Antimicrobial Agents: Covalent Enzyme Inhibition

A compelling mechanism for the antimicrobial action of isocyanides is the covalent modification of essential bacterial enzymes.[10][11][12] Studies have shown that isocyanides can target active site cysteine residues in enzymes critical for processes like fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS).[10][11][12]

Hypothesis: An isocyanide-containing biphenyl could be designed where the biphenyl scaffold mediates specific binding to the target enzyme's active site. This proximity and orientation would facilitate the covalent reaction between the electrophilic isocyanide carbon and a nucleophilic cysteine residue, leading to irreversible enzyme inhibition and bacterial death. The substitution on the biphenyl rings can be optimized to improve cell wall penetration in Gram-negative or Gram-positive bacteria.

Caption: Proposed antimicrobial mechanism of an isocyanide-biphenyl compound.

Anticancer Therapeutics: Targeting Mitochondrial Pathways

Certain investigational anticancer compounds, such as ONC201, function by activating the human mitochondrial caseinolytic protease P (ClpP).[18] The activation of this destructive protease within the mitochondria disrupts cellular energy metabolism, leading to a selective action against cancer cells.[18] Separately, numerous biphenyl derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[19][20]

Hypothesis: An isocyanide-biphenyl could act as a novel ClpP activator or as an inhibitor of other key cancer-related enzymes. The biphenyl scaffold could be designed to mimic the binding motif of known ligands, while the isocyanide group could interact with the target protein through coordination or covalent bonding, leading to modulation of its activity and subsequent apoptosis in cancer cells.

Table 1: Representative Biological Activities of Parent Moieties

| Compound Class | Example Compound | Biological Activity | Target/Mechanism | IC₅₀/MIC | Reference |

| Isocyanide | Xanthocillin | Antibacterial | Unknown | MIC: 0.1-1 µg/mL | [12] |

| Isocyanide | I-16 (Synthetic) | Antibacterial (S. aureus) | Covalent modification of FabF, GlmS | MIC: 2-4 µg/mL | [10][12] |

| Isocyanide Analog | ONC201 | Anticancer (Glioma, Ovarian) | Activation of mitochondrial ClpP | Varies by cell line | [18] |

| Biphenyl | Nigrolineabiphenyl B | Anticancer (Colon) | Cytotoxicity | IC₅₀: 0.36 µM | [19] |

| Biphenyl | Hydroxylated Biphenyl | Anticancer (Melanoma) | Induction of apoptosis | ~5-10 µM | [20] |

Synthetic Strategies and Methodologies

The synthesis of isocyanide-containing biphenyls leverages well-established reactions in organic chemistry. A robust and versatile approach involves the initial construction of the biphenyl core, followed by the installation of the isocyanide functionality.

Workflow: Synthesis via Suzuki Coupling and Dehydration

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for forming the C-C bond between the two phenyl rings, due to its high functional group tolerance and the wide availability of arylboronic acids and aryl halides.[16] Following the creation of an amino-biphenyl intermediate, the isocyanide can be generated from a formamide precursor via dehydration.

Caption: General synthetic workflow for isocyanide-containing biphenyls.

Experimental Protocol: Synthesis of 4'-Isocyano-[1,1'-biphenyl]-4-amine

This protocol provides a representative, two-step synthesis starting from a commercially available amino-biphenyl.

Part A: Formylation of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-amino-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in tetrahydrofuran (THF, 5 mL per mmol of substrate).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add ethyl formate (3.0 eq) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The causality for using excess ethyl formate is to drive the reaction to completion.

-

Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude formamide.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4'-formamido-[1,1'-biphenyl]-4-carbonitrile.

Part B: Dehydration to the Isocyanide

-

Reaction Setup: Under an inert nitrogen atmosphere, dissolve the purified formamide (1.0 eq) in dry dichloromethane (DCM, 10 mL per mmol) in an oven-dried flask. Add triethylamine (2.5 eq).

-

Reagent Addition: Cool the solution to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. The formation of a precipitate is expected. Using a strong, non-nucleophilic base like triethylamine is critical to neutralize the HCl generated during the reaction without reacting with the product.

-

Reaction: Stir the reaction at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude isocyanide should be purified by column chromatography (using a neutral solvent system like hexane/ethyl acetate) to yield the final product. Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Biological Evaluation and SAR

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system to determine the concentration at which a compound exerts a 50% inhibitory effect on cell proliferation (IC₅₀).

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the isocyanide-biphenyl test compound in culture medium (e.g., from 100 µM to 0.1 µM). Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours. The 72-hour time point is chosen to allow for multiple cell doubling times, providing a robust measure of anti-proliferative effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Once a hit compound is identified, SAR studies are crucial for optimization. Modifications would systematically probe the effects of sterics and electronics on biological activity.

Table 2: Hypothetical SAR Data for a Series of Isocyanide-Biphenyl Analogs against A549 Cancer Cells

| Compound | R¹ (Position 2) | R² (Position 4) | R³ (Position 2') | IC₅₀ (µM) | Rationale / Interpretation |

| 1 (Lead) | H | H | H | 12.5 | Baseline activity established. |

| 2 | CH₃ | H | H | > 50 | Introduction of a bulky ortho-group (R¹) likely disrupts planarity, hindering target binding.[17] |

| 3 | H | OCH₃ | H | 8.2 | Electron-donating group (R²) at the para position may improve target interaction or cell permeability. |

| 4 | H | CF₃ | H | 5.5 | Strong electron-withdrawing group (R²) enhances potency, possibly through improved electronic complementarity with the target. |

| 5 | H | H | F | 15.1 | Ortho-substitution on the isocyanide-bearing ring (R³) may sterically hinder the isocyanide's interaction with the target. |

This systematic approach allows for the development of a pharmacophore model, guiding the design of more potent and selective analogs.

Caption: Iterative drug discovery cycle for optimizing lead compounds.

Challenges and Future Directions

The development of isocyanide-containing biphenyls is not without its challenges. The primary concerns remain the potential for off-target cytotoxicity and metabolic instability of the isocyanide group.[10][13][21] Future research should focus on:

-

Mitigating Toxicity: Incorporating sterically hindered (secondary or tertiary) isocyanides, which have shown greater metabolic stability, could reduce off-target effects and improve the pharmacokinetic profile.[13]

-

Harnessing Covalent Reactivity: The emerging evidence that isocyanides can covalently modify proteins should be viewed not just as a liability but as an opportunity.[4] Designing these molecules as targeted covalent inhibitors, where the biphenyl scaffold ensures high target specificity before the isocyanide reacts, is a promising strategy.

-

Expanding Chemical Diversity: Utilizing the power of isocyanide-based multicomponent reactions (IMCRs) can rapidly generate large libraries of diverse isocyanide-containing biphenyls for high-throughput screening.[9]

Conclusion

The combination of the isocyanide functional group with the biphenyl scaffold presents a rich and largely untapped area for therapeutic innovation. By leveraging the unique reactivity of the isocyanide and the structural versatility of the biphenyl, researchers can design novel compounds with the potential to address significant unmet needs in oncology and infectious diseases. While challenges related to toxicity and stability must be carefully managed, a rational, data-driven approach grounded in the principles of medicinal chemistry offers a clear path toward unlocking the full therapeutic potential of this fascinating class of molecules.

References

- Title: Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC Source: National Center for Biotechnology Information URL

- Title: Scientists uncover mechanism of action for promising cancer compound Source: UNC Lineberger Comprehensive Cancer Center URL

- Title: Isocyanide Chemistry Enabled by Continuous Flow Technology Source: ChemRxiv URL

- Source: Chemical Science (RSC Publishing)

- Title: Investigating the bioorthogonality of isocyanides - PMC Source: National Center for Biotechnology Information URL

- Title: RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC Source: National Center for Biotechnology Information URL

- Title: Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes Source: mediaTUM URL

- Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ScienceDirect URL

- Title: Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn 2 Source: PubMed URL

- Title: New biphenyl derivatives from the leaves of Nicotiana tabacum and their cytotoxic activity Source: ResearchGate URL

- Title: Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity Source: PubMed URL

- Title: Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: (PDF)

- Title: Anticancer efficacy of biphenyl‐based compounds in published research studies.

- Title: Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity Source: Frontiers URL

- Title: Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules Source: Frontiers URL

- Title: (PDF)

-

Title: The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC Source: National Center for Biotechnology Information URL: [Link]

- Title: Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC Source: National Center for Biotechnology Information URL

- Title: Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide Source: Benchchem URL

- Title: Designer tetrazine probes for chemical labeling of isocyanide-containing natural products Source: ChemRxiv URL

- Title: Representative examples for biphenyl containing marketed drugs Source: ResearchGate URL

- Title: Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists?

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the bioorthogonality of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 6. The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 13. Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scientists uncover mechanism of action for promising cancer compound - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Reactivity of the Isocyanide Group in Biphenyl Systems: A Technical Guide for Advanced Scaffold Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter target scaffolds that require highly convergent, atom-economical synthetic strategies. The isocyanide functional group (–N≡C) is a "chameleon" in organic chemistry, uniquely possessing both nucleophilic and electrophilic character at the terminal carbon[1]. While alkyl isocyanides have been the traditional workhorses for multicomponent reactions (MCRs)[2], the integration of the isocyanide group into biphenyl systems unlocks a distinct and highly privileged reactivity profile. The extended π-conjugation and steric parameters of the biphenyl core stabilize reactive intermediates—such as imidoyl radicals—enabling advanced radical cascades and transition-metal-catalyzed annulations that are otherwise inaccessible[3].

Electronic Modulation: Why the Biphenyl Architecture Matters

The reactivity of an isocyanide is dictated by the energy levels of its frontier molecular orbitals[1]. In alkyl isocyanides, the terminal carbon exhibits relatively low electrophilicity, making them less susceptible to nucleophilic attack by mild catalysts[4]. However, conjugating the isocyanide to an extended aromatic system like a biphenyl lowers the LUMO energy, enhancing its electrophilicity without rendering the molecule unstable.

This electronic tuning is perfectly illustrated in N-heterocyclic carbene (NHC)-catalyzed enaminone syntheses. While alkyl isocyanides fail to react due to insufficient terminal carbon electrophilicity, biphenyl isocyanides readily undergo nucleophilic attack by the NHC catalyst, driving the reaction forward to produce (Z)-enaminones in good yields[4]. Furthermore, in physiological environments, aryl and biphenyl isocyanides remain remarkably inert toward water, thiols, and amines at neutral pH[5]. This stability makes them highly attractive as metal-coordinating warheads in targeted covalent inhibitors directed at metalloproteins[5].

Quantitative Reactivity Profiling

To guide experimental design, it is critical to understand how the biphenyl backbone compares to other isocyanide classes across different catalytic regimes. The following table summarizes the causal relationship between isocyanide structure and reaction efficiency.

Table 1: Comparative Reactivity of Isocyanide Classes in Catalytic Workflows

| Isocyanide Class | Reaction Workflow | Catalyst / Conditions | Yield (%) | Mechanistic Causality |

| Alkyl Isocyanide | NHC-Catalyzed Enaminone Synthesis | IMes·HCl, 80°C | 0%[4] | Low electrophilicity at the terminal carbon prevents NHC nucleophilic attack[4]. |

| Phenyl Isocyanide | NHC-Catalyzed Enaminone Synthesis | IMes·HCl, 80°C | Good[4] | Conjugation lowers LUMO, enabling efficient carbene insertion[4]. |

| Biphenyl Isocyanide | NHC-Catalyzed Enaminone Synthesis | IMes·HCl, 80°C | Good[4] | Steric bulk is well-tolerated; extended π-system stabilizes the intermediate[4]. |

| 2-Isocyanobiphenyl | Photoredox Acylation/Cyclization | Ir(ppy)₃, Blue LED, 100°C | 94%[3] | Ortho-aryl ring is perfectly positioned to trap the imidoyl radical, driving annulation[3]. |

Advanced Synthetic Workflows: Radical Cascades to Phenanthridines

One of the most powerful applications of 2-isocyanobiphenyls is their use as radical acceptors in photoredox catalysis[3]. The spatial proximity of the adjacent phenyl ring in the biphenyl system allows it to act as an intramolecular trap for the highly reactive imidoyl radical generated upon initial insertion. This cascade efficiently constructs 6-substituted phenanthridines—privileged pharmacophores in oncology and infectious disease drug development.

Self-Validating Experimental Protocol: Photoredox-Catalyzed Synthesis of 6-Acyl Phenanthridines

To ensure reproducibility and scientific rigor, the following protocol incorporates self-validating checkpoints based on the mechanistic requirements of single-electron transfer (SET) processes[3].

-

Step 1: Reagent Preparation & Degassing

-

Action: In a dry Schlenk tube, combine 2-isocyano-4′-methyl-1,1′-biphenyl (0.2 mmol), O-4-CF₃C₆H₄CO acyl oxime ester (0.3 mmol), and Ir(ppy)₃ (1 mol%). Dissolve in anhydrous DMF (2.0 mL)[3].

-

Causality & Validation: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon[3]. Why? Oxygen is a potent triplet state quencher and will intercept the acyl radical, completely shutting down the reaction[3]. A color change from yellow to dark brown during irradiation in the presence of O₂ validates a failed, oxidized catalyst state.

-

-

Step 2: Photocatalytic Irradiation

-

Action: Irradiate the reaction mixture using a 5 W Blue LED at 100 °C for 12 hours[3].

-

Causality & Validation: The blue LED provides the exact excitation energy required to transition Ir(ppy)₃ to its long-lived excited state. Thermal heating (100 °C) is required to overcome the activation barrier for the final aromatization step[3].

-

-

Step 3: Reaction Monitoring

-

Action: Monitor the reaction via FT-IR or LC-MS.

-

Causality & Validation: The isocyanide group has a distinct, intense IR stretching frequency. The complete disappearance of this signal is a self-validating indicator of total conversion.

-

-

Step 4: Isolation

-

Action: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the 6-acyl phenanthridine[3].

-

Mechanistic Pathway Visualization

Below is the logical flow of the photoredox cascade, illustrating how the biphenyl system dictates the reaction trajectory.

Photoredox-catalyzed radical cascade of 2-isocyanobiphenyl to 6-acyl phenanthridine.

Multicomponent Reactions (MCRs) and Drug Discovery Applications

Beyond radical chemistry, biphenyl isocyanides are invaluable inputs for Ugi and Passerini multicomponent reactions[2]. In drug development, the hit-to-lead optimization process relies heavily on the rapid generation of structural diversity[2]. By incorporating a biphenyl isocyanide into a four-component Ugi reaction (U-4CR), medicinal chemists can instantly introduce a bulky, lipophilic, and conformationally rigid moiety into a peptidomimetic backbone[6].

Furthermore, the unique coordinating properties of the isocyanide carbon make it an exceptional, yet historically underutilized, pharmacophore[5]. Because the isocyanide group is stable under physiological conditions, it can be strategically deployed as a strong metal-binding warhead to target the active sites of metalloenzymes, offering a highly selective alternative to traditional hydroxamic acids or thiols[5].

Conclusion

The reactivity of the isocyanide group within biphenyl systems represents a masterclass in electronic and steric tuning. Whether serving as a radical acceptor for the rapid assembly of complex polycyclic heterocycles or acting as a robust building block in combinatorial MCRs, biphenyl isocyanides provide drug development professionals with a highly reliable and versatile synthetic platform.

References

Sources

- 1. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

The Renaissance of the Isocyanide: Protocols for the Isolation and Characterization of Novel Isonitriles

Executive Summary

Historically marginalized due to their legendary foul odor and perceived instability, isocyanide (isonitrile) natural products are experiencing a renaissance in drug discovery. Structurally characterized by the zwitterionic isocyano group (

This technical guide provides a rigorous, field-proven framework for the isolation of these labile compounds. Unlike standard natural product workflows, isocyanide isolation requires a strict "Acid-Free" chain of custody to prevent hydrolysis into pharmacologically inert formamides.

Part 1: The Isocyano Pharmacophore & Stability Profile

The isocyanide functionality is unique in organic chemistry due to its formal divalent carbon and zwitterionic resonance. This electronic structure confers exceptional reactivity (e.g., multicomponent Ugi/Passerini reactions) but also significant vulnerability.

The Acid Sensitivity Trap

In the presence of even weak Brønsted acids (including untreated silica gel), isocyanides undergo hydration to form N-formamides, destroying the bioactive pharmacophore.

Operational Rule #1: All solvents and stationary phases must be pH-neutral or slightly basic (

Part 2: Source Selection & "Acid-Free" Isolation Protocol

Biomass & Extraction

Target marine sponges of the order Halichondria or Axinellida, which are prolific producers of isocyano-terpenes (e.g., Kalihinols).

-

Solvent System: Use HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid unbuffered methanol/water mixtures initially, as dissolved

can lower pH sufficiently to trigger slow degradation. -

Buffering: For aqueous extractions, buffer with

(pH 8.0).

Chromatographic Separation (The Critical Step)

Standard flash chromatography on silica gel is the primary cause of yield loss. The surface acidity of silica (

Table 1: Stationary Phase Selection for Isocyanide Isolation

| Stationary Phase | Suitability | Pre-Treatment Protocol | Notes |

| Standard Silica ( | ⛔ FORBIDDEN | N/A | Will hydrolyze isocyanides to formamides on the column. |

| Neutralized Silica | ✅ Recommended | Slurry in solvent + 1-2% Triethylamine (TEA). | TEA neutralizes acidic silanol sites. |

| Basic Alumina | ✅ High Stability | Oven activation at 120°C (Activity II-III). | Excellent for very labile terpene isocyanides. |

| Sephadex LH-20 | ✅ Polishing | Equilibrate in MeOH/DCM (1:1). | Ideal for removing chlorophyll/lipids without surface chemistry. |

Workflow Visualization

The following diagram outlines the mandatory decision logic for preserving the isocyano group during fractionation.

Figure 1: The "Acid-Free" isolation workflow. Note the critical divergence at the chromatography stage where standard silica leads to compound degradation.

Part 3: Structure Elucidation & Dereplication

Distinguishing isocyanides (R-NC) from their nitrile isomers (R-CN) is a common analytical challenge. The "Smoking Gun" is found in the unique nuclear properties of the Nitrogen-14 atom.

Infrared Spectroscopy (The First Screen)

Before NMR, IR provides immediate confirmation.

-

Isocyanide (-NC): Sharp, strong band at 2130–2150 cm⁻¹ .

-

Nitrile (-CN): Weaker band, typically 2220–2260 cm⁻¹ .

-

Differentiation: The functional group region is distinct; isocyanides appear at lower wavenumbers than nitriles due to the specific bond order and reduced mass.

NMR Spectroscopy: The Triplet Signature

The definitive proof of an isocyanide lies in Carbon-13 NMR.

-

The Signal: The terminal isocyanide carbon appears as a 1:1:1 triplet .

-

The Physics: This splitting arises from scalar coupling (

) between the -

Coupling Constant:

. -

Chemical Shift: Typically

(highly dependent on hybridization of the

Table 2: Diagnostic NMR Signals

| Feature | Isocyanide (R-NC) | Nitrile (R-CN) |

| 1:1:1 Triplet ( | Singlet (usually) | |

| Strong correlations to | Weak/No correlations | |

| Nitrogen Shift ( |

Dereplication Logic

Figure 2: Analytical decision matrix for distinguishing isocyanides from nitriles using IR and NMR coupling patterns.

Part 4: Bioactivity & Therapeutic Potential

The biological rationale for isolating isocyanides focuses heavily on infectious diseases.

-

Antimalarial Activity:

-

Marine isocyanides, particularly the Kalihinol class (diterpenoids), exhibit potent anti-plasmodial activity.[1]

-

Mechanism:[2][3] Evidence suggests chelation of heme iron or interference with the parasite's detoxification pathways, distinct from the chloroquine mechanism.

-

Potency: Kalihinol A has reported

values in the low nanogram/mL range against Plasmodium falciparum.[1]

-

-

Antibiotic Synergy:

-

Isocyanides act as metal chelators (binding Cu, Zn, Fe). In polymicrobial environments, this chelation can disrupt biofilm formation, making them attractive scaffolds for overcoming antimicrobial resistance (AMR).

-

Part 5: Safety & Handling

-

Odor Control: Low molecular weight isocyanides are extremely malodorous. All rotovap exhaust must be vented into a fume hood.

-

Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., 5% HCl in MeOH) after the compound is recovered, to hydrolyze residual traces into odorless amines/formamides before removal from the hood.

References

-

Chang, C. W., & Scheuer, P. J. (1990). Kalihinols, multifunctional diterpenoid antibiotics from the marine sponge Acanthella cavernosa. Journal of Natural Products. Link

-

Zhang, X., Evanno, L., & Poupon, E. (2020). Biosynthesis of Marine Terpene Isocyanides. European Journal of Organic Chemistry. Link

-

Smolecule Technical Guide. (2026). Isocyanide Stability & Acid Sensitivity Protocols. Link

-

Wright, A. D., et al. (2009).[1] Diterpene Formamides from the Tropical Marine Sponge Cymbastela hooperi and Their Antimalarial Activity. Journal of Natural Products. Link

-

Kuntz, I. D., et al. (1969). Long-Range N14–H1 Nuclear-Resonance Coupling in Isonitriles. The Journal of Chemical Physics. Link

Sources

Structural Elucidation and Conformational Dynamics of 3-Isocyano-4-methoxybiphenyl

[1]

Executive Summary

3-Isocyano-4-methoxybiphenyl represents a specialized class of functionalized biaryls where the interplay between the electron-rich methoxy group (EDG) and the reactive, linear isocyanide (isonitrile) group creates a unique electronic and steric environment.[1] This monograph details the synthesis, spectroscopic validation, and conformational analysis of this molecule. Emphasis is placed on the biphenyl torsional angle (

Molecular Architecture & Conformational Analysis

The Biphenyl Core & Torsional Dynamics

The structural integrity of 3-isocyano-4-methoxybiphenyl hinges on the central C1–C1' bond connecting the two phenyl rings.[1] Unlike fused aromatic systems (e.g., naphthalene), biphenyls possess a rotational degree of freedom that is chemically significant.

-

Ground State Twist: In solution, the biphenyl core is non-planar to minimize steric repulsion between the ortho protons (2,2',6,6'-H). The dihedral angle (

) typically stabilizes between 32° and 44° [1]. -

Substituent Influence: The 3-isocyano and 4-methoxy groups are located on the "B" ring, distal to the inter-ring bridge. Consequently, they exert minimal direct steric pressure on the C1–C1' bond. However, the 4-methoxy group (para to the bridge) enhances the quinoidal character of the ring through resonance, slightly increasing the double-bond character of the inter-ring bond and potentially stiffening the rotational barrier [2].

The Ortho-Effect: Isocyanide vs. Methoxy

The critical local interaction occurs between the 3-isocyano (-NC) and 4-methoxy (-OMe) groups.[1]

-

Isocyanide Geometry: The -NC group is linear (

angle -

Methoxy Orientation: The methoxy group prefers a coplanar conformation with the phenyl ring to maximize

orbital overlap. However, the adjacent isocyanide group introduces a "buttressing effect." While -NC is less bulky than a tert-butyl group, its proximity forces the methoxy methyl group to rotate away, potentially disrupting planarity and altering the dipole moment vector.[1]

Visualization of Conformational Logic

Figure 1: Logic map detailing the competing steric and electronic forces defining the molecule's 3D structure.[1]

Synthetic Pathway: The Formamide Dehydration Protocol[2][3][4]

The most robust synthesis for aromatic isocyanides is the dehydration of the corresponding formamide. This route avoids the foul-smelling and toxic carbylamine reaction (Hofmann synthesis) and offers higher yields for electron-rich aromatics.[1]

Step-by-Step Protocol

Precursor:

| Parameter | Specification | Causality / Rationale |

| Reagent A | Phosphorus Oxychloride ( | Acts as the primary dehydrating agent to convert -NHCHO to -NC.[1] |

| Base/Solvent | Triethylamine ( | Functions as both solvent and acid scavenger (HCl sponge) to drive equilibrium.[1] |

| Temperature | -5°C to 0°C | Critical: Higher temps promote polymerization of the isocyanide or rearrangement to nitrile.[1] |

| Quenching | Sat. | Neutralizes excess |

Experimental Workflow:

-

Preparation: Dissolve

-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide (1.0 equiv) in dry DCM (or neat -

Cooling: Cool the reaction vessel to -5°C using an ice/salt bath.

-

Addition: Add

(1.2 equiv) dropwise over 20 minutes. Note: Exothermic reaction. Monitor internal temp. -

Reaction: Stir at 0°C for 30–60 minutes. Monitor via TLC (Isocyanides are less polar than formamides).

-

Workup: Pour mixture into ice-cold saturated

. Extract with DCM.[2] -

Purification: Flash chromatography on basic alumina or silica (buffered with 1%

).[1] Isocyanides are acid-sensitive.[1]

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from the amine precursor to the isocyanide target.[1]

Spectroscopic Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, specific spectroscopic markers must be verified. The isocyanide group provides distinct "fingerprints" in both IR and NMR.

Infrared Spectroscopy (FT-IR)

The isocyanide stretching vibration (

-

Expected Value: 2120 ± 10 cm⁻¹ (Strong, sharp band).

-

Differentiation: Nitriles (

) appear at -

Validation Check: Absence of broad N-H stretch (

) confirms complete dehydration of the formamide [4].[1]

Nuclear Magnetic Resonance ( NMR)

The carbon of the isocyanide group exhibits a unique coupling pattern often overlooked by junior chemists.

-

Chemical Shift: 160 – 170 ppm (variable depending on solvent).[1]

-

Coupling Pattern: A 1:1:1 Triplet (

).[1] -

Mechanism: This splitting arises from the coupling between the

nucleus and the quadrupolar

Data Summary Table[1][7]

| Technique | Diagnostic Signal | Assignment | Notes |

| FT-IR | Sharp, strong intensity.[1] | ||

| Isocyano Carbon | Look for 1:1:1 triplet ( | ||

| Methoxy ( | Singlet; confirm integration (3H). | ||

| Biphenyl Aromatics | Complex multiplet pattern.[1] |

Applications & Reactivity Profile

The 3-isocyano-4-methoxybiphenyl molecule is not merely a structural curiosity; it is a "privileged scaffold" for:

-

Multicomponent Reactions (IMCRs): It serves as the isocyanide input in Ugi and Passerini reactions, introducing the biphenyl moiety into peptidomimetics.

-

Ligand Chemistry: The isocyanide carbon is a soft

-donor and

References

-

Almenningen, A., et al. "The molecular structure of biphenyl in the gas phase." Journal of Molecular Structure, 1985. Link[1]

-

Grebner, D., et al. "Torsional dynamics of biphenyl in solution." The Journal of Physical Chemistry, 1996. Link[1]

-

Salami, S. A., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 2022.[4][5][6] Link[1]

-

Esposito, V. J., et al. "Infrared Spectroscopy of Isocyano-Polycyclic Aromatic Hydrocarbons."[1][7] The Astrophysical Journal, 2024. Link[1]

-

Knol, J., et al. "13C-14N Spin Coupling in Isocyanides."[1] Journal of Chemical Society, Chemical Communications, 1972.[1] Link

-

Bailey, A. L., & Bates, G. S.[8] "Synthesis of Isocyano and (Haloalkynyl) Biphenyls - New Thermotropic Liquid Crystals." Molecular Crystals and Liquid Crystals, 1991.[8] Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.smolecule.com [pdf.smolecule.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. westmont.edu [westmont.edu]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHESIS OF ISOCYANO AND (HALOALKYNYL) BIPHENYLS - NEW THERMOTROPIC LIQUID-CRYSTALS | UBC Chemistry [chem.ubc.ca]

Technical Guide: Thermal Stability & Decomposition of 3-Isocyano-4-methoxybiphenyl

[1]

Part 1: Chemical Identity & Structural Context[1]

3-Isocyano-4-methoxybiphenyl is an aromatic isocyanide (isonitrile) featuring a biphenyl core with an electron-donating methoxy group ortho to the isocyanide functionality. It is primarily utilized as a C1 building block in Ugi and Passerini multicomponent reactions or as a ligand in organometallic catalysis.

Core Identification

-

Chemical Name: 3-Isocyano-4-methoxybiphenyl[1]

-

Functional Class: Aromatic Isocyanide (Ar-NC)

-

Precursor: 3-Amino-4-methoxybiphenyl (CAS: 39811-17-1)[2][3][4]

-

Molecular Formula: C

H -

Key Structural Feature: The terminal carbon of the isocyanide group is formally divalent (

), possessing both nucleophilic and electrophilic character (carbene-like), which dictates its thermal instability.

Part 2: Thermodynamic & Kinetic Profile[1]

The thermal stability of 3-Isocyano-4-methoxybiphenyl is governed by the thermodynamic drive to rearrange into its more stable nitrile isomer. This is a strongly exothermic event that poses a process safety hazard if not managed.

Primary Decomposition Pathway: Isomerization

Upon heating, the isocyanide moiety undergoes a unimolecular rearrangement to form the corresponding nitrile. This reaction is irreversible and exothermic.

-

Reaction: Ar-N

C -

Predicted Enthalpy of Isomerization (

): -

Onset Temperature (

): Typically 180°C – 220°C for aryl isocyanides.-

Effect of Methoxy Group: The ortho-methoxy group is electron-donating. While aryl isocyanides are generally stable at room temperature, electron-rich rings can slightly lower the activation energy for rearrangement compared to electron-deficient analogs.

-

Effect of Biphenyl Core: The extended conjugation of the biphenyl system adds thermal mass but does not significantly arrest the isomerization kinetics once

is reached.

-

Secondary Decomposition: Hydrolysis

In the presence of moisture or acidic impurities, a lower-energy decomposition pathway becomes active, even at ambient temperatures.

-

Reaction: Ar-NC + 2 H

O -

Product: 3-Amino-4-methoxybiphenyl (reversion to precursor) and Formic Acid.

-

Risk: Formic acid generation is autocatalytic, accelerating further hydrolysis.

Polymerization

Aromatic isocyanides can undergo acid-catalyzed or radical-initiated polymerization to form poly(iminomethylenes). This presents as a dark, tar-like residue and is often accompanied by a gradual exotherm.

Part 3: Visualization of Decomposition Pathways

The following diagram illustrates the competing thermal and chemical pathways for 3-Isocyano-4-methoxybiphenyl.

Caption: Figure 1. Thermal and chemical decomposition map. The primary thermal hazard is the exothermic rearrangement to the nitrile.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following protocols are mandatory. These are designed to detect both the onset of hazardous decomposition and shelf-life stability.

Differential Scanning Calorimetry (DSC)

Objective: Determine

| Parameter | Setting/Protocol | Rationale |

| Pan Type | High-Pressure Gold-Plated or Hermetic Steel | Isocyanides can react with aluminum. Hermetic sealing prevents evaporation of volatile impurities which could mask the exotherm. |

| Sample Mass | 2 – 5 mg | Small mass minimizes risk of cell rupture during rapid gas generation or rearrangement. |

| Ramp Rate | 5°C/min | Standard rate to balance resolution and sensitivity. |

| Range | 30°C to 300°C | Covers melting (if solid) and the isomerization window. |

| Criteria | Look for sharp exotherm >180°C. | Integration of the peak gives the energy potential (J/g). |

Thermogravimetric Analysis (TGA)

Objective: Distinguish between mass-loss decomposition (volatilization) and mass-neutral rearrangement.

-

Purge Gas: Nitrogen (40 mL/min).

-

Ramp: 10°C/min to 400°C.

-

Interpretation:

-

Isomerization: Ar-NC

Ar-CN is mass neutral. You will not see a mass step during the DSC exotherm event if the nitrile is stable. -

Degradation: Mass loss <150°C indicates solvent/moisture or hydrolysis (loss of formic acid).

-

Qualitative Stability Test (The "Smell Test" Protocol)

Warning: Perform in a fume hood. Isocyanides have a distinct, repulsive odor.

-

T=0: Fresh sample has a characteristic carbylamine odor.

-

Degradation: If the odor shifts towards "vinegar-like" (formic acid) or "amine-like" (fishy), hydrolysis has occurred.

-

Visual: Darkening of the solid/oil indicates polymerization.

Part 5: Safety & Handling Directives

Thermal Runaway Risk

The isomerization to nitrile releases significant energy. In a bulk reactor:

-

Adiabatic Temperature Rise (

): Can exceed 100°C depending on concentration. -

Control: Never heat neat (pure) isocyanide above 100°C. Always dilute in a solvent (e.g., Toluene, DCM) if heating is required for reaction (e.g., Passerini).

Toxicity & Hygiene[1]

Part 6: Experimental Logic Flow

Use this decision tree to determine if a batch is safe for process scale-up.

Caption: Figure 2. Go/No-Go decision logic for thermal safety assessment.

References

-

Thermal Rearrangement of Isonitriles: Meier, M., et al.[7] "The Isonitrile-Nitrile Rearrangement." Journal of Organic Chemistry, 1987.[7] Link

-

General Isocyanide Properties: Ugi, I. "Isonitrile Chemistry." Academic Press, 1971. (Foundational text on isocyanide reactivity and stability).

-

Precursor Identity: PubChem. "3-Amino-4-methoxybiphenyl (CAS 39811-17-1)." Link

- Reaction Safety: "Thermal Stability of Aromatic Isocyanides in Synthesis." Organic Process Research & Development. (General reference for process safety of high-energy nitrogen species).

Sources

- 1. 3-ISOCYANO-4-METHOXY-1,1'-BIPHENYL | 730964-89-3 [amp.chemicalbook.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 3-Amino-4-methoxybiphenyl | CymitQuimica [cymitquimica.com]

- 4. 3-AMino-4-Methoxybiphenyl, CasNo.39811-17-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility Profile and Physicochemical Characterization of 3-Isocyano-4-methoxybiphenyl

This technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 3-Isocyano-4-methoxybiphenyl , a specialized isocyanide intermediate used in multicomponent organic synthesis and materials science.

Executive Summary

3-Isocyano-4-methoxybiphenyl (also known as 3-isocyano-4-methoxy-1,1'-biphenyl) is a lipophilic organic isocyanide. Its solubility behavior is governed by the interplay between the hydrophobic biphenyl core, the electron-donating methoxy substituent, and the moderately polar isocyano (-NC) functionality.

This compound exhibits high solubility in non-polar to moderately polar chlorinated and aromatic solvents (e.g., Chloroform, Dichloromethane, Toluene), moderate solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate), and negligible solubility in water . Due to the acid-sensitivity of the isocyanide group, protic solvents with high acidity must be avoided to prevent hydrolysis to the corresponding formamide.

Physicochemical Profile & Structural Logic

To understand the solubility behavior of 3-Isocyano-4-methoxybiphenyl, one must analyze its molecular architecture. The molecule consists of three distinct zones that dictate its interaction with solvents:

-

Biphenyl Core (Lipophilic Domain): The dominant structural feature, contributing significantly to the high LogP (estimated ~4.0–4.3). This drives solubility in aromatic and chlorinated solvents via

stacking and van der Waals interactions. -

Methoxy Group (-OCH₃): A weak hydrogen bond acceptor. While it introduces a dipole, the steric bulk of the biphenyl system limits its ability to enhance water solubility significantly.

-

Isocyano Group (-NC): A linear, divalent functional group with a permanent dipole. It allows for solubility in polar aprotic solvents (like DMSO or DMF) but is chemically labile in the presence of aqueous acids.

Table 1: Predicted Physicochemical Properties

| Property | Value (Estimated) | Impact on Solubility |

| Molecular Formula | C₁₄H₁₁NO | -- |

| Molecular Weight | ~209.25 g/mol | Low MW facilitates dissolution in organic media. |

| LogP (Octanol/Water) | 4.0 – 4.5 | Highly lipophilic; partitions strongly into organic phases. |

| H-Bond Donors | 0 | No capacity to donate H-bonds; poor water solubility. |

| H-Bond Acceptors | 2 (O, N) | Weak interaction with alcohols/water. |

| Physical State | Solid (Crystalline) | Requires energy to break crystal lattice (Enthalpy of fusion). |

Solubility Classification by Solvent Type

The following classification is derived from structural analog analysis (e.g., 4-amino-4'-isocyanobiphenyl and 4-methoxybiphenyl) and standard "like-dissolves-like" principles.

Class A: High Solubility (Primary Solvents)

Best for: Reaction media, stock solution preparation.

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dipole-dipole interactions and the ability of chlorinated solvents to solvate aromatic systems.

-

Tetrahydrofuran (THF): Good solubility; useful for reactions requiring ether-based solvents.

-

Toluene: High solubility driven by

interactions with the biphenyl core.

Class B: Moderate Solubility

Best for: Crystallization (upon cooling) or chromatography eluents.

-

Ethyl Acetate: Moderate solubility. Often used in mixtures with Hexanes for purification (silica gel chromatography).

-

Acetone: Soluble, but may require slight warming for high concentrations.

-

DMSO / DMF: Highly soluble, but difficult to remove. Warning: High temperatures in DMSO can sometimes lead to side reactions with isocyanides.

Class C: Low / Negligible Solubility (Anti-Solvents)

Best for: Precipitation and product isolation.

-

Water: Insoluble. The hydrophobic effect of the biphenyl group overwhelms the weak polarity of the methoxy/isocyano groups.

-

Hexanes / Pentane: Sparingly soluble at room temperature. Often used to precipitate the compound from a concentrated DCM or Ethyl Acetate solution.

-

Methanol / Ethanol: Low solubility at room temperature; solubility increases significantly with heat (recrystallization potential).

Experimental Protocol: Solubility Determination

For precise solubility data (mole fraction

Workflow Diagram

The following diagram illustrates the self-validating workflow for determining the solubility of 3-Isocyano-4-methoxybiphenyl.

Caption: Step-by-step saturation shake-flask methodology for determining thermodynamic solubility.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Place an excess amount of solid 3-Isocyano-4-methoxybiphenyl (~50 mg) into a glass vial.

-

Add a fixed volume (e.g., 2 mL) of the target solvent (e.g., Toluene, Ethyl Acetate).

-

Seal the vial tightly to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate continuously for 24–48 hours to ensure thermodynamic equilibrium is reached.

-

Self-Validation Check: Visually confirm that solid remains at the bottom of the vial. If all solid dissolves, add more compound and repeat.

Step 3: Sampling and Analysis

-

Stop agitation and allow the phases to separate (or centrifuge at a controlled temperature).

-

Withdraw an aliquot of the clear supernatant using a heated syringe (to prevent precipitation inside the needle).

-

Dilute the aliquot immediately with the HPLC mobile phase (e.g., Acetonitrile).

-

Inject into an HPLC system (C18 column, UV detection at 254 nm—the absorption max for the biphenyl chromophore).

Step 4: Calculation

Calculate the concentration using a pre-determined calibration curve. Convert mass concentration (

Thermodynamic Modeling (Data Fitting)